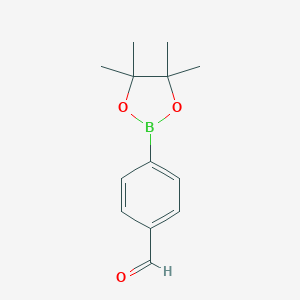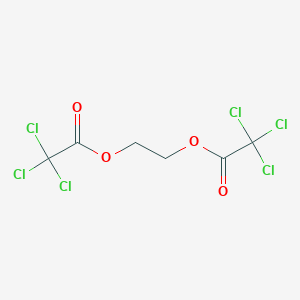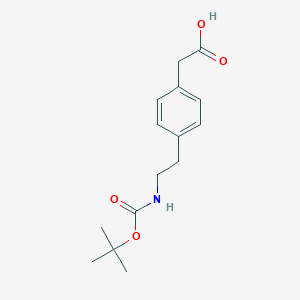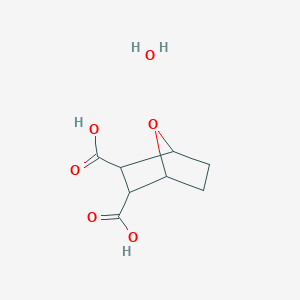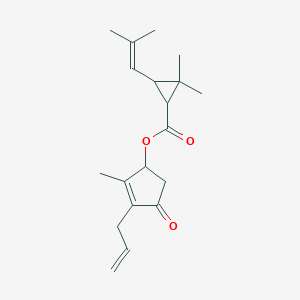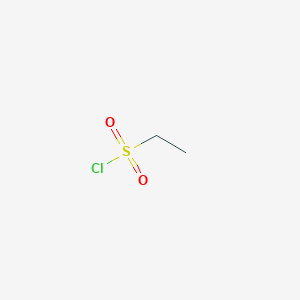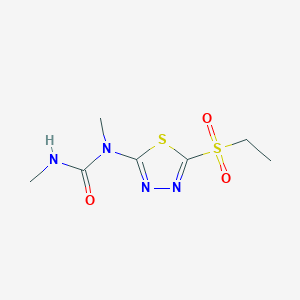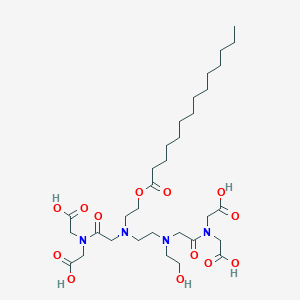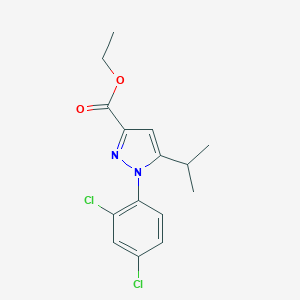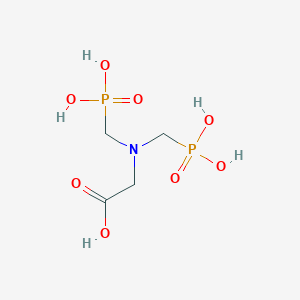
草甘膦
描述
Glyphosine is a synthetic glycine derivative and phosphonic acid plant growth retardant that increases sucrose storage and decreases fiber production . It is characterized as a colorless solid, and exposure occurs by inhalation, ingestion, or contact .
Synthesis Analysis
The main chemical processes used in the preparation of glyphosate include industrial syntheses from glycine and by oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). There are also promising “atom-efficient” methods such as dealkylation of N-substituted glyphosates . Glyphosine is a by-product impurity in the glyphosate synthesis reaction .
Molecular Structure Analysis
Glyphosate, also known as N-(phosphonomethyl) glycine, is a non-selective and broad-spectrum herbicide . It is the most widely used worldwide .
Chemical Reactions Analysis
Glyphosate is considered toxicologically harmful and presents potential association with human carcinogenesis and other chronic diseases, including mental and reproductive behaviors .
Physical And Chemical Properties Analysis
Glyphosine has a molar mass of 263.08, a density of 1.952±0.06 g/cm3 (Predicted), a melting point of 263°C, a boiling point of 668.4±65.0 °C (Predicted), and a flashing point of 358°C. It is soluble in water at 248g/L (20 ºC) and has a vapor pressure of 1.35E-19mmHg at 25°C .
科学研究应用
1. 农作物的影响
Glyphosine,科学上称为N,N-双(磷酸甲基)甘氨酸,已被研究其对各种作物的影响。例如,它对甜菜作物的影响显著,超过0.56千克活性成分/公顷的所有剂量均降低了甜菜的根、糖和地上部产量。这种生长抑制剂显著增加了甜菜根部的α-氨基氮含量,在超过1.12千克活性成分/公顷的剂量下(Jaggard, 1975)。
2. 对植物生理的影响
观察到Glyphosine以多种方式影响植物生理。对水生植物Lemna gibba L. G-3的研究表明,Glyphosine影响叶绿体膜蛋白,并且不同程度地影响可溶性蛋白和一些膜叶绿体蛋白的合成和加工(Slovin & Tobin, 1981)。此外,Glyphosine导致玉米幼苗新叶发生叶绿素减退,并降低叶绿体70-S核糖体和核糖核酸的水平,突显了其对叶绿体发育的特定影响(Croft et al., 1974)。
3. 对植物酚类化合物代谢的影响
在对大豆幼苗的研究中,发现Glyphosine对酚类化合物的代谢有显著影响。与其他草甘膦代谢物相比,它对苯丙氨酸氨基裂解酶的活性产生了最大的抑制作用,这是酚类化合物合成中的关键酶。这表明Glyphosine对植物代谢过程有更广泛的影响(Hoagland, 1980)。
作用机制
Target of Action
Glyphosate, also known as N-(phosphonomethyl)glycine, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is unique to plants and microorganisms . This enzyme plays a crucial role in the shikimate pathway, responsible for the synthesis of essential aromatic amino acids .
Mode of Action
Glyphosate inhibits the EPSPS enzyme, thereby disrupting the shikimate pathway . This inhibition prevents the synthesis of essential aromatic amino acids, leading to the death of the plant or microorganism . Glyphosate’s interaction with its target enzyme has been studied in detail using x-ray crystallography .
Biochemical Pathways
The primary biochemical pathway affected by glyphosate is the shikimate pathway . This pathway is responsible for the synthesis of the essential aromatic amino acids tryptophan, phenylalanine, and tyrosine, and further secondary metabolites . Inhibition of the EPSPS enzyme by glyphosate disrupts this pathway, leading to multiple phytotoxicity effects, both upstream and downstream from EPSPS .
Pharmacokinetics
The pharmacokinetics of glyphosate involve its absorption, distribution, metabolism, and excretion (ADME). Glyphosate is poorly but rapidly absorbed, with peak concentration reached within 4-6 hours . The half-life for elimination from plasma is approximately 15.6 hours .
Result of Action
The molecular and cellular effects of glyphosate’s action primarily involve the disruption of the shikimate pathway, leading to a deficiency in essential aromatic amino acids . This deficiency can have various downstream effects, including the loss of plant defenses against pathogens . Glyphosate cytotoxicity and genotoxicity have been demonstrated across several cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of glyphosate. Furthermore, the sorption mechanism of glyphosate is similar to phosphate; thus, soil phosphorous levels influence glyphosate breakdown .
安全和危害
Exposure to glyphosate or its commercial formulations induces several neurotoxic effects. It has been shown that exposure to this pesticide during the early stages of life can seriously affect normal cell development by deregulating some of the signaling pathways involved in this process, leading to alterations in differentiation, neuronal growth, and myelination . Glyphosate also seems to exert a significant toxic effect on neurotransmission and to induce oxidative stress, neuroinflammation and mitochondrial dysfunction, processes that lead to neuronal death due to autophagy, necrosis, or apoptosis, as well as the appearance of behavioral and motor disorders .
未来方向
Glyphosate, a controversial herbicide, has been approved for use in the European Union for another 10 years despite uncertainty over whether it increases the risk of neurodegenerative disorders such as Parkinson disease . There is a call for new approaches to assessing the neurotoxicity of glyphosate and other pesticides and improving their regulation .
属性
IUPAC Name |
2-[bis(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO8P2/c6-4(7)1-5(2-14(8,9)10)3-15(11,12)13/h1-3H2,(H,6,7)(H2,8,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHDYFKENBXUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N(CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044557 | |
| Record name | Glyphosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyphosine | |
CAS RN |
2439-99-8 | |
| Record name | Polaris | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyphosine [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N-bis(phosphonomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glyphosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glyphosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYPHOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U96121SKR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Yes, glyphosine can impact phenylalanine ammonia-lyase (PAL) activity, a key enzyme in the phenylpropanoid pathway responsible for phenolic compound synthesis. Studies on soybean seedlings show that glyphosine application can increase extractable PAL activity, leading to elevated levels of hydroxyphenolic compounds and alterations in anthocyanin content. These effects differ from those observed with glyphosate, indicating distinct mechanisms of action. []
ANone: Glyphosine has a molecular formula of C4H9NO8P2 and a molecular weight of 263.09 g/mol.
ANone: Yes, various spectroscopic techniques are employed for glyphosine characterization, including:* Fourier-transform infrared spectroscopy (FTIR): FTIR helps identify functional groups and bond vibrations in glyphosine, providing structural information. [, , ]* Terahertz time-domain spectroscopy (THz-TDS): THz-TDS offers a unique fingerprint spectrum for glyphosine, allowing for its identification and differentiation from other plant growth regulators. [, ]* Nuclear magnetic resonance (NMR): NMR provides detailed structural information about glyphosine, including the arrangement of atoms and their connectivity.
ANone: Research shows that glyphosine can be successfully intercalated into layered double hydroxides (LDHs). When incorporated into low-density polyethylene (LDPE) films, these MgAl-GLYP-LDHs enhance infrared absorption, particularly in the 9–11 μm range, making them potentially useful for agricultural plastic films. []
ANone: While glyphosine itself is not known for its catalytic activity, recent research explores its potential as an ancillary and anchoring ligand in water oxidation catalysts. Studies focus on molecular and heterogenized Cp*Ir complexes incorporating glyphosate and glyphosine, investigating their activity and efficiency in catalyzing water oxidation reactions. [, ]
ANone: Yes, computational chemistry plays a role in understanding glyphosine's properties. Density Functional Theory (DFT) calculations have been used to optimize the geometry of glyphosine, analyze its electronic structure, and calculate its vibrational frequencies. These calculations help interpret experimental spectroscopic data and provide insights into the molecule's behavior. []
ANone: Molecular docking simulations have been employed to investigate how glyphosine interacts with the binding groove of MHC class II molecules, specifically I-Ag7. This research aims to understand how glyphosine might influence antigen presentation and modulate T cell responses, potentially offering insights into its therapeutic applications in autoimmune diseases like type 1 diabetes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





